3-Chlorofuran-2(5H)-one: A Technical Guide for the Synthetic Chemist
3-Chlorofuran-2(5H)-one: A Technical Guide for the Synthetic Chemist
Foreword: Navigating the Chemistry of a Versatile Butenolide
The 2(5H)-furanone, or butenolide, scaffold is a privileged motif in medicinal chemistry and natural product synthesis, renowned for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] 3-Chlorofuran-2(5H)-one represents a synthetically valuable, yet sparsely documented, member of this class. Its strategic placement of a chlorine atom on the α,β-unsaturated lactone system presents a versatile handle for a range of chemical transformations.
This guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the chemical properties of 3-Chlorofuran-2(5H)-one, grounded in established chemical principles and data from closely related analogues. While detailed experimental protocols for this specific molecule are not abundant in publicly accessible literature, this document will equip the reader with the necessary knowledge to confidently handle and utilize this potent synthetic building block by providing both established data and reasoned, experience-based predictions of its chemical behavior. Every protocol and piece of data is presented with full transparency regarding its origin and validation status.
Section 1: Core Molecular Attributes
3-Chlorofuran-2(5H)-one is a halogenated derivative of the parent γ-butyrolactone. Its core structure consists of a five-membered ring containing an endocyclic oxygen atom, a lactone carbonyl at the 2-position, a double bond between C3 and C4, and a chlorine substituent at the 3-position.
Physicochemical and Computed Properties
The molecule is a low-melting solid or oil at room temperature. The following table summarizes its key physical and computed properties, providing a foundational dataset for experimental design.
| Property | Value | Source |
| Molecular Formula | C₄H₃ClO₂ | PubChem[2] |
| Molecular Weight | 118.52 g/mol | PubChem[2] |
| Melting Point | 25-27 °C | ChemicalBook[3] |
| Boiling Point | 94-100 °C (at 0.3 Torr) | ChemicalBook[3] |
| Density (Predicted) | 1.40 ± 0.1 g/cm³ | ChemicalBook[3] |
| XLogP3-AA (Computed) | 1.1 | PubChem[2] |
| Topological Polar Surface Area (Computed) | 26.3 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
Section 2: Spectroscopic Characterization Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simple, featuring two distinct signals in a deuterated solvent like CDCl₃:
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A singlet corresponding to the vinylic proton at C4. Its chemical shift would likely fall in the range of δ 6.0-7.0 ppm, influenced by the adjacent chlorine and the conjugated carbonyl group.
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A singlet for the two diastereotopic protons of the CH₂ group at C5. This signal is expected in the δ 4.5-5.5 ppm region, shifted downfield by the adjacent endocyclic oxygen atom.
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display four signals:
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C2 (Carbonyl): The lactone carbonyl carbon is expected to resonate in the highly deshielded region of δ 165-175 ppm.
-
C3 (C-Cl): The carbon bearing the chlorine atom should appear around δ 125-135 ppm.
-
C4 (CH): The vinylic carbon is anticipated in the δ 140-150 ppm range.
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C5 (CH₂): The methylene carbon adjacent to the oxygen is predicted to be the most shielded, appearing around δ 70-80 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear indicators of the key functional groups. For a neat or thin film sample, the following characteristic absorption bands are expected:
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C=O Stretch (Lactone): A strong, sharp absorption band between 1750-1780 cm⁻¹ . This frequency is characteristic of an α,β-unsaturated five-membered lactone.
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C=C Stretch: A medium-intensity band in the region of 1630-1660 cm⁻¹ corresponding to the carbon-carbon double bond.
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C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ range associated with the C-O stretching vibrations of the lactone.
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C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹ , which can be difficult to assign definitively.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be expected to show a distinct molecular ion peak.
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Molecular Ion (M⁺): A key feature will be the isotopic pattern characteristic of a monochlorinated compound. Two peaks will be observed for the molecular ion: one for the molecule containing the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope (M+2) at two mass units higher.
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Fragmentation: Common fragmentation pathways for furanones involve the loss of CO and subsequent ring rearrangements. A prominent fragment would likely arise from the loss of the chlorine radical, followed by other characteristic losses.
Section 3: Synthesis Strategies
While a specific, optimized protocol for 3-Chlorofuran-2(5H)-one is not prevalent in the literature, its synthesis can be logically approached from the parent 2(5H)-furanone. The synthesis of this precursor is well-established.
Conceptual Synthesis of 3-Chlorofuran-2(5H)-one
A plausible route involves the selective chlorination of 2(5H)-furanone. This could potentially be achieved using reagents like N-chlorosuccinimide (NCS) under radical initiation or sulfuryl chloride (SO₂Cl₂). The challenge lies in achieving regioselectivity for the 3-position over the 5-position.
Caption: Plausible synthetic pathway to 3-Chlorofuran-2(5H)-one.
Verified Protocol: Synthesis of the Precursor, 2(5H)-Furanone
The synthesis of the parent butenolide from furfural is a robust and scalable procedure. The following protocol is adapted from established literature.[4]
Reaction Scheme: Furfural → 2(5H)-Furanone
Materials:
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Furfural (5 mol, 480 g)
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Methylene chloride (CH₂Cl₂) (2.0 L)
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Sodium sulfate (anhydrous) (200 g)
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N,N-dimethylethanolamine (150 g)
-
Formic acid (460 g)
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30% Hydrogen peroxide (H₂O₂) (900 mL total)
-
Saturated sodium disulfite solution
-
Magnesium sulfate (anhydrous)
Step-by-Step Protocol:
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Reaction Setup: In a 6-L three-necked round-bottomed flask equipped with two condensers, a dropping funnel, and a magnetic stirrer, charge the furfural and methylene chloride.
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Reagent Addition: Add the sodium sulfate and N,N-dimethylethanolamine. Carefully add the formic acid in portions over 2 minutes, followed by an initial 100 mL portion of 30% hydrogen peroxide.
-
Initiation and Reflux: Stir the mixture vigorously. The reaction is exothermic and will begin to reflux within approximately 5 minutes.
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Controlled Addition: Once reflux begins, add the remaining 800 mL of 30% hydrogen peroxide dropwise over 9 hours, maintaining vigorous stirring.
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Overnight Stirring: After the addition is complete, continue to stir the mixture vigorously as long as it refluxes, then stir gently overnight at room temperature.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel and separate the organic phase. Extract the aqueous phase with an additional 200 mL of methylene chloride.
-
Washing: Combine the organic phases and wash with two 150-mL portions of saturated sodium disulfite solution to quench any remaining peroxides.
-
Drying and Solvent Removal: Dry the organic phase over magnesium sulfate and sodium sulfate. After confirming the absence of peroxides (e.g., with peroxide test strips), remove the solvent by rotary evaporation.
-
Purification: The crude product is purified by fractional distillation under reduced pressure. Collect the fraction boiling at 85–88 °C (13 mmHg) to yield 2(5H)-furanone.
Section 4: Reactivity and Synthetic Applications
The reactivity of 3-Chlorofuran-2(5H)-one is dominated by the interplay of its functional groups. It can act as both an electrophile and a dienophile, making it a versatile intermediate.
Nucleophilic Substitution
The electron-withdrawing nature of the carbonyl group and the inherent reactivity of the C-Cl bond make the 3-position susceptible to nucleophilic attack. However, in many related systems, nucleophilic attack occurs preferentially at the C4 position via a Michael addition-elimination mechanism, especially with softer nucleophiles.[1][5]
Caption: General workflow for nucleophilic substitution on a 3,4-dihalofuranone.
Illustrative Protocol: Thiolation of a 3,4-Dihalofuranone Derivative This protocol demonstrates the typical conditions for a nucleophilic substitution on a related furanone system.[5]
Reaction Scheme: 3,4-Dichloro-5-alkoxy-2(5H)-furanone + ArSH → 3-Chloro-4-(arylthio)-5-alkoxy-2(5H)-furanone
Materials:
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3,4-Dichloro-5-alkoxy-2(5H)-furanone (1.0 mmol)
-
Aromatic thiol (1.0 mmol)
-
Triethylamine (TEA) (1.0 mmol)
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Tetrahydrofuran (THF) as solvent
Step-by-Step Protocol:
-
Dissolution: Dissolve the 3,4-dichloro-5-alkoxy-2(5H)-furanone in THF in a round-bottomed flask under a nitrogen atmosphere.
-
Reagent Addition: Add the aromatic thiol, followed by the dropwise addition of triethylamine at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by silica gel column chromatography to yield the 4-thiosubstituted product.
Cycloaddition Reactions
The electron-deficient double bond in 3-Chlorofuran-2(5H)-one makes it a potential dienophile for [4+2] cycloaddition (Diels-Alder) reactions. This provides a powerful method for constructing complex polycyclic systems. The reaction would typically proceed with an electron-rich diene.
Caption: Conceptual Diels-Alder reaction involving 3-Chlorofuran-2(5H)-one.
Section 5: Safety and Handling
No specific Material Safety Data Sheet (MSDS) for 3-Chlorofuran-2(5H)-one is widely available. Therefore, handling precautions must be based on data from structurally related compounds, such as 3-chlorofuran and other chlorinated lactones.[6]
-
General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled. Handle in a well-ventilated fume hood at all times.
-
Personal Protective Equipment (PPE): Wear standard personal protective equipment, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Fire Safety: While not highly flammable, it is a combustible organic liquid. Keep away from open flames and high temperatures. Use appropriate fire extinguishers for chemical fires (dry powder, CO₂, or foam).
-
Disposal: Dispose of as chlorinated organic waste in accordance with local, state, and federal regulations.
Section 6: Conclusion and Future Outlook
3-Chlorofuran-2(5H)-one stands as a promising, albeit underutilized, building block in synthetic organic chemistry. Its predicted reactivity, based on the well-documented chemistry of its analogues, suggests significant potential for the construction of complex molecular architectures relevant to drug discovery. The primary hurdle to its widespread use is the lack of readily available, detailed synthetic and reactivity data. This guide has sought to bridge that gap by providing a framework of expected chemical properties, characterization data, and illustrative protocols. It is our hope that this technical overview will stimulate further research into the chemistry of this versatile furanone, leading to the development of novel synthetic methodologies and the discovery of new biologically active compounds.
References
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Organic Syntheses. 3-methyl-2(5h)-furanone. Coll. Vol. 10, p.547 (2004); Vol. 77, p.186 (2000). [Link]
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Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. Molecules2014 , 19(11), 17894-17906. [Link]
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3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules2021 , 26(1), 134. [Link]
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(5S)-3-Chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]furan-2(5H)-one. Acta Crystallographica Section E2011 , 67(7), o1733. [Link]
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PubChem. 3-Chlorofuran-2(5H)-one. National Center for Biotechnology Information. [Link]
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The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules2020 , 25(23), 5764. [Link]
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SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. Asian Journal of Chemistry2007 , 19(1), 351-356. [Link]
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Georganics. 3-Chlorofuran Safety Data Sheet.[Link]
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